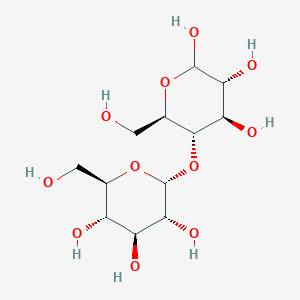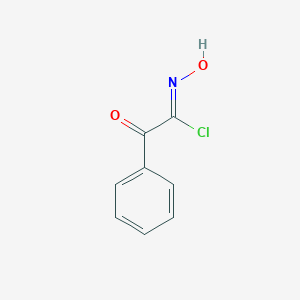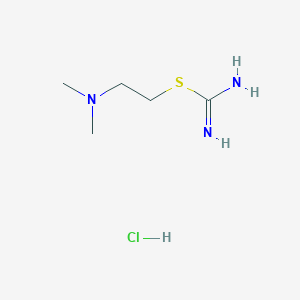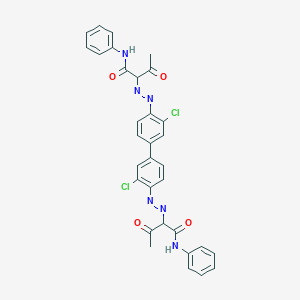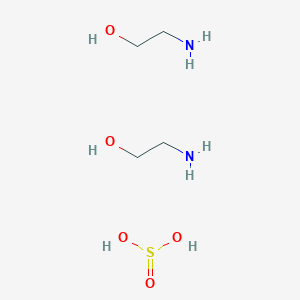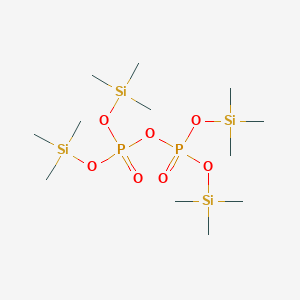
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate is a chemical compound that is commonly used in scientific research. It is a versatile reagent that can be used in a variety of applications, such as in the synthesis of organic compounds and in the analysis of biological samples.
Wirkmechanismus
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate acts as a phosphorylating agent, which means that it can transfer a phosphate group to other molecules. This can lead to the formation of new compounds or modifications of existing compounds.
Biochemische Und Physiologische Effekte
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as alkaline phosphatase and phosphodiesterase. It can also affect the metabolism of nucleosides and nucleotides, which can have implications for DNA and RNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate is its versatility in a variety of scientific research applications. It is also relatively easy to synthesize. However, one limitation is that it can be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate. One direction is to explore its potential as a phosphorylating agent in the synthesis of new organic compounds. Another direction is to investigate its effects on nucleoside and nucleotide metabolism in more detail. Additionally, research could be conducted on the potential toxicity of bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate and ways to mitigate this toxicity.
Synthesemethoden
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate can be synthesized through a two-step process. The first step involves the reaction of trimethylsilyl chloride with triethylphosphite to form bis(trimethylsilyloxy)phosphoryl chloride. The second step involves the reaction of bis(trimethylsilyloxy)phosphoryl chloride with trimethylsilyl alcohol to form bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate has a wide range of scientific research applications. It can be used in the synthesis of organic compounds, such as phosphonates, phosphates, and nucleoside analogs. It can also be used in the analysis of biological samples, such as in the determination of nucleosides and nucleotides in biological fluids.
Eigenschaften
CAS-Nummer |
18395-45-4 |
|---|---|
Produktname |
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate |
Molekularformel |
C12H36O7P2Si4 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate |
InChI |
InChI=1S/C12H36O7P2Si4/c1-22(2,3)16-20(13,17-23(4,5)6)15-21(14,18-24(7,8)9)19-25(10,11)12/h1-12H3 |
InChI-Schlüssel |
JDZAIGYGOBAGGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
Diphosphoric acid tetrakis(trimethylsilyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



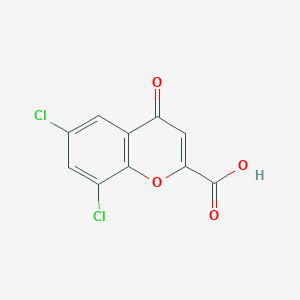

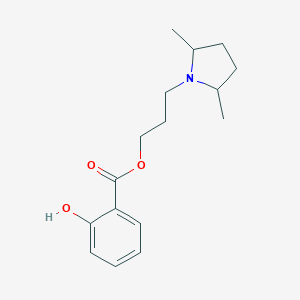
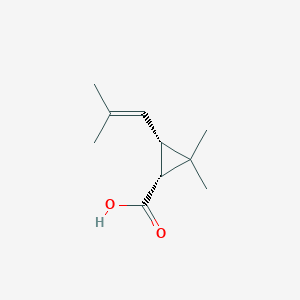
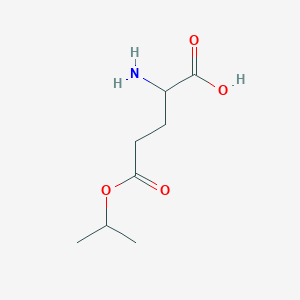
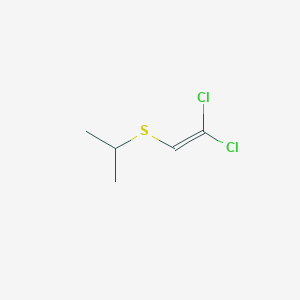
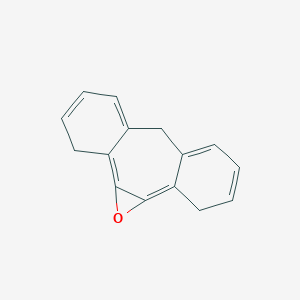
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
